molecular formula C16H11F3N2O2 B2747274 N-(2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide CAS No. 921774-61-0

N-(2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide

Cat. No.: B2747274
CAS No.: 921774-61-0
M. Wt: 320.271
InChI Key: CHVBZOYMKLTFIS-UHFFFAOYSA-N
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Description

N-(2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of indolinone derivatives This compound is characterized by the presence of an indolinone core and a trifluoromethyl group attached to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate precursor, such as an o-nitrobenzylamine derivative, under reducing conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base.

    Coupling with Benzamide: The final step involves coupling the indolinone core with a benzamide derivative through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Trifluoromethyl iodide in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

N-(2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

N-(2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:

    N-(2-oxoindolin-5-yl)ethanesulfonamide: Another indolinone derivative with different substituents, used in similar research applications.

    3-(2-Oxoindolin-5-yl)benzoic acid: A related compound with a carboxylic acid group instead of a benzamide moiety.

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential therapeutic applications.

Biological Activity

N-(2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide is a synthetic compound belonging to the indolinone derivatives, which have garnered attention for their diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

The structure of this compound features an indolinone core with a trifluoromethyl group, enhancing its lipophilicity and potentially improving pharmacokinetic properties. The synthesis typically involves:

  • Formation of the Indolinone Core : Cyclization of an o-nitrobenzylamine derivative under reducing conditions.
  • Introduction of the Trifluoromethyl Group : Achieved through nucleophilic substitution using trifluoromethyl iodide.
  • Amide Bond Formation : Coupling with a benzamide derivative using reagents like EDCI and HOBt.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which can be crucial for therapeutic effects against diseases such as cancer.
  • Receptor Modulation : It interacts with cellular receptors, modulating signal transduction pathways that influence cell proliferation and survival.
  • Gene Expression Regulation : Influences the expression of genes related to inflammation and apoptosis, potentially providing anti-inflammatory and anticancer effects .

Therapeutic Potential

Research indicates that this compound has promising applications in treating various conditions:

  • Cancer Treatment : It has shown potential as a multitargeting agent in non-small cell lung cancer (NSCLC), particularly against EGFR-TKI-resistant cells by inhibiting both c-MET and SMO pathways .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests its use in treating inflammatory diseases.
  • Antimicrobial Activity : Some studies have indicated that derivatives of indolinone compounds exhibit antimicrobial properties, although specific data on this compound's efficacy is limited .

Research Findings

A summary of key research findings regarding the biological activity of this compound is presented in the following table:

StudyFindingsMethodology
Demonstrated antiproliferative activity against NSCLC cells resistant to EGFR inhibitorsIn vitro assays measuring cell viability
Indicated potential anti-inflammatory effects through modulation of cytokine expressionGene expression analysis
Showed enzyme inhibition capabilities relevant to metabolic pathwaysEnzyme activity assays

Case Studies

  • Non-Small Cell Lung Cancer (NSCLC) : A study explored the compound's effectiveness against NSCLC cells that had developed resistance to standard therapies. The results indicated significant antiproliferative effects when targeting both c-MET and SMO, suggesting a novel therapeutic strategy for resistant cases .
  • Inflammatory Models : In preclinical models, this compound exhibited reduced levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Properties

IUPAC Name

N-(2-oxo-1,3-dihydroindol-5-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O2/c17-16(18,19)11-3-1-9(2-4-11)15(23)20-12-5-6-13-10(7-12)8-14(22)21-13/h1-7H,8H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVBZOYMKLTFIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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